molecular formula C29H28BrN3O B12207565 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol

1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol

Cat. No.: B12207565
M. Wt: 514.5 g/mol
InChI Key: XHWHTVJMGVMNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol is a complex organic compound that features a pyrazole ring and an indole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol can be achieved through a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the Indole Ring: The indole ring can be synthesized by reacting 5-methyl-2,3-diphenyl-1H-indole with suitable reagents.

    Coupling Reaction: The pyrazole and indole rings are then coupled through a propanol linker. This step typically involves the use of a base and a coupling agent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol can undergo various types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the bromo group to a hydrogen atom.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated compounds.

    Substitution: Formation of substituted pyrazole-indole derivatives.

Scientific Research Applications

1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: Use as a probe to investigate cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol
  • 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-butan-2-ol

Uniqueness

1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol is unique due to the specific combination of functional groups and the presence of both pyrazole and indole rings. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C29H28BrN3O

Molecular Weight

514.5 g/mol

IUPAC Name

1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol

InChI

InChI=1S/C29H28BrN3O/c1-19-14-15-26-25(16-19)27(22-10-6-4-7-11-22)29(23-12-8-5-9-13-23)32(26)17-24(34)18-33-21(3)28(30)20(2)31-33/h4-16,24,34H,17-18H2,1-3H3

InChI Key

XHWHTVJMGVMNCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5C(=C(C(=N5)C)Br)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.